molecular formula C11H10Cl2N2O2 B14569276 Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- CAS No. 61767-36-0

Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]-

Cat. No.: B14569276
CAS No.: 61767-36-0
M. Wt: 273.11 g/mol
InChI Key: KSZYTWCKPVHGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a dichloro-substituted ethenyl group with a methylamino carbonyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

61767-36-0

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

N-[1,1-dichloro-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C11H10Cl2N2O2/c1-14-11(17)8(9(12)13)15-10(16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,17)(H,15,16)

InChI Key

KSZYTWCKPVHGPH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- typically involves the reaction of benzamide with a dichloro-substituted ethenyl compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- involves large-scale chemical reactions using automated reactors. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(2,2-Dichloro-1-methoxy-ethyl)-benzamide: A related compound with a methoxy group instead of a methylamino carbonyl group.

    N-(2,2-Dichloro-1-ethyl)-benzamide: A similar compound with an ethyl group instead of a methylamino carbonyl group.

Uniqueness

Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is unique due to the presence of the methylamino carbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.